3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 101457-06-1
VCID: VC20750752
InChI: InChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
SMILES: CN1C=C(C(=N1)Cl)S(=O)(=O)N
Molecular Formula: C4H6ClN3O2S
Molecular Weight: 195.63 g/mol

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 101457-06-1

Cat. No.: VC20750752

Molecular Formula: C4H6ClN3O2S

Molecular Weight: 195.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide - 101457-06-1

Specification

CAS No. 101457-06-1
Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
IUPAC Name 3-chloro-1-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Standard InChI Key GKBLICAPQNXWKZ-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)Cl)S(=O)(=O)N
Canonical SMILES CN1C=C(C(=N1)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a well-defined chemical entity with specific structural features that contribute to its chemical reactivity and biological potential. The compound contains a pyrazole ring system with strategically positioned functional groups that determine its properties and applications. Understanding its chemical identity is fundamental to appreciating its significance in research and potential applications.

The compound is characterized by a five-membered pyrazole heterocyclic ring substituted with three key functional groups: a chlorine atom at position 3, a methyl group at position 1 (the nitrogen position), and a sulfonamide group at position 4. This arrangement of substituents creates a unique electronic distribution and three-dimensional structure that influences its chemical behavior and interactions with biological targets.

Chemical Identity Parameters

The compound is precisely identified through various chemical parameters that ensure its unambiguous recognition in scientific literature and chemical databases.

ParameterValue
CAS Number101457-06-1
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
IUPAC Name3-chloro-1-methylpyrazole-4-sulfonamide
Standard InChIInChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Standard InChIKeyGKBLICAPQNXWKZ-UHFFFAOYSA-N
SMILES NotationCN1C=C(C(=N1)Cl)S(=O)(=O)N

This comprehensive identification system allows for precise tracking and referencing of the compound across scientific disciplines and research applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is essential for its handling, formulation, and application in various research contexts. These properties determine its solubility, stability, and reactivity, which are crucial considerations for both synthetic chemistry and biological testing.

While specific physical property data for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is limited in the available sources, we can infer some properties based on its structural features and similar compounds in the pyrazole-sulfonamide class.

Structural Analysis and Reactivity

The compound's reactivity is largely influenced by three key structural elements: the pyrazole ring, the chloro substituent, and the sulfonamide group. The pyrazole ring provides aromatic character and specific electronic distribution, while the chlorine atom at position 3 serves as a potential site for nucleophilic substitution reactions. The sulfonamide group (-SO₂NH₂) at position 4 contributes to hydrogen bonding capabilities and acidic character, which can be significant in biological interactions.

The methyl group at position 1 (N-methyl) affects the electron distribution within the pyrazole ring and provides hydrophobic interactions in biological systems. This arrangement of functional groups creates specific three-dimensional properties that influence its interactions with proteins and other biological macromolecules.

Estimated Physical Properties

Based on similar pyrazole sulfonamide derivatives, we can estimate several physical properties of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide:

PropertyEstimated ValueNotes
AppearanceCrystalline solidTypical for pyrazole derivatives
SolubilityModerate solubility in organic solvents; limited solubility in waterBased on similar structures
Melting Point150-200°C rangeEstimated from similar compounds
StabilityGenerally stable under normal conditionsMay be sensitive to strong oxidizing or reducing agents

The presence of the sulfonamide group likely contributes to the compound's ability to form hydrogen bonds, affecting its solubility profile and interactions with biological targets .

Synthesis Methods

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions that require careful optimization to achieve good yields and high purity. Several synthetic routes have been developed, each with specific advantages and limitations. Understanding these synthetic pathways is crucial for researchers seeking to prepare this compound for further studies or applications.

General Synthetic Approaches

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide can be broadly categorized into several key steps:

  • Formation of the pyrazole core structure

  • Introduction of the chlorine substituent at position 3

  • Functionalization at position 4 to incorporate the sulfonamide group

  • Purification and isolation of the final product

Each of these steps requires specific reaction conditions, catalysts, and purification techniques to achieve optimal results.

Detailed Synthetic Procedures

A typical synthetic route for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide involves the following sequence:

  • Pyrazole ring formation through the condensation of hydrazines with appropriate β-dicarbonyl compounds

  • N-methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate

  • Chlorination at the 3-position using chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃)

  • Sulfonation at the 4-position to introduce the -SO₃H group

  • Conversion of the sulfonic acid to sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride

  • Amidation of the sulfonyl chloride with ammonia or ammonium salts to form the sulfonamide

The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.

Optimized Reaction Conditions

Based on research with similar pyrazole-sulfonamide derivatives, optimal conditions for sulfonamide formation typically involve:

  • Using DIPEA (diisopropylethylamine) as a base

  • DCM (dichloromethane) as the solvent

  • Reaction duration of approximately 16 hours

  • Temperature control, typically at room temperature

  • Molar ratios of sulfonyl chloride (1.0 equiv), amine (1.05 equiv), and base (3.0 equiv)

These conditions have been shown to provide good yields for similar pyrazole-sulfonamide derivatives, with reported yields ranging from 41% to 71% depending on specific substituents and reaction conditions .

Biological Activity and Applications

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide and related pyrazole sulfonamide derivatives have demonstrated significant biological activities, making them valuable candidates for pharmaceutical and agricultural applications. Research has revealed multiple mechanisms of action and potential therapeutic targets for these compounds.

Pharmacological Properties

Research indicates that compounds similar to 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide may exhibit significant biological activities, particularly in the realm of medicinal chemistry. Studies have shown that such compounds can act as inhibitors of specific enzymes or kinases involved in various cellular signaling pathways.

Pyrazole sulfonamide derivatives have been investigated for various pharmacological activities, including:

  • Enzyme inhibition – particularly against carbonic anhydrase isozymes

  • Anti-inflammatory effects

  • Antimicrobial properties

  • Anticancer activities

  • Antiviral potential

The biological activity is attributed to the unique electronic and steric properties of the molecule, particularly the ability of the sulfonamide group to form hydrogen bonds with target proteins .

Structure-Activity Relationships

Recent studies have explored the structure-activity relationships (SAR) of pyrazole sulfonamides, revealing insights into how modifications to the core structure can enhance biological activity. These SAR studies provide valuable guidance for the design of more potent and selective analogues with improved pharmacokinetic properties.

Key structural features affecting biological activity include:

  • The position and nature of substituents on the pyrazole ring

  • The presence and position of the chlorine atom

  • Modifications to the sulfonamide group

  • Introduction of additional functional groups

These studies help researchers understand which structural elements are essential for activity and which can be modified to optimize properties such as potency, selectivity, and metabolic stability .

Analytical Characterization

The accurate characterization of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is essential for confirming its structure, assessing its purity, and ensuring its identity in various research contexts. Multiple analytical techniques are employed to provide comprehensive characterization data.

Spectroscopic Analysis

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide and similar pyrazole sulfonamide derivatives can be characterized using various spectroscopic techniques that provide complementary structural information:

FT-IR Spectroscopy

FT-IR (Fourier Transform Infrared) spectroscopy provides valuable information about functional groups present in the molecule. For pyrazole sulfonamide derivatives, characteristic absorption bands include:

  • NH stretching (3200-3300 cm⁻¹)

  • Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

  • SO₂ symmetric and asymmetric stretching (1140-1170 cm⁻¹ and 1300-1350 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

These spectral features confirm the presence of key functional groups in the compound .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule:

  • ¹H NMR reveals the presence of the N-methyl group (typically around 3.7-3.8 ppm), the pyrazole C-H (approximately 7.5-8.0 ppm), and the sulfonamide NH₂ protons (around 5.0-6.0 ppm)

  • ¹³C NMR confirms the carbon skeleton, showing resonances for the pyrazole ring carbons, the N-methyl carbon, and the carbon bearing the sulfonamide group

These spectral data provide conclusive evidence of the compound's structure and purity .

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide. The molecular ion peak at m/z 195 corresponds to the calculated molecular weight of 195.63 g/mol, with characteristic isotope patterns due to the presence of chlorine.

High-resolution mass spectrometry (HRMS) provides even more precise mass determination, allowing confirmation of the molecular formula C₄H₆ClN₃O₂S .

Chromatographic Methods

Chromatographic techniques, particularly liquid chromatography (LC) and thin-layer chromatography (TLC), are valuable for assessing the purity of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide and monitoring reactions during its synthesis.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines chromatographic separation with mass spectrometric detection, providing both purity assessment and structural confirmation in a single analysis. This technique is particularly valuable during synthesis optimization and quality control .

Research Findings and Future Directions

Recent research on 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide and related pyrazole sulfonamide derivatives has revealed promising biological activities and potential applications. These findings provide a foundation for future investigations and development of improved analogues with enhanced properties.

Current Research Highlights

Studies have explored the structure-activity relationships (SAR) of pyrazole sulfonamides, revealing insights into how modifications to the core structure can enhance biological activity. This research has identified key structural features that influence potency, selectivity, and pharmacokinetic properties.

The biological evaluation of pyrazole-4-sulfonamide derivatives has demonstrated antiproliferative activity against cancer cell lines, with some compounds showing promising IC₅₀ values (half maximal inhibitory concentration). Importantly, cytotoxicity assessments based on LDH activity have indicated that these compounds may exhibit selective activity against cancer cells while sparing normal cells .

Synthetic Methodology Advancements

Recent advancements in synthetic methodology have improved the preparation of pyrazole-4-sulfonamide derivatives. Optimized reaction conditions using DIPEA as a base in DCM have provided good yields (41-71%) for sulfonamide coupling reactions.

The development of efficient synthetic routes is crucial for the preparation of diverse analogues for structure-activity relationship studies and the scale-up production of promising lead compounds for further development .

Future Research Directions

Future research on 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide and related derivatives may focus on several promising directions:

  • Design and synthesis of new analogues with modified substituents to optimize biological activity and pharmacokinetic properties

  • Detailed mechanistic studies to elucidate the precise molecular targets and mechanisms of action

  • Exploration of additional biological activities beyond the currently known antiproliferative effects

  • Development of improved synthetic methodologies for more efficient preparation of these compounds

  • Combination studies with established therapeutic agents to identify potential synergistic effects

These research directions hold promise for the development of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives as potential therapeutic agents or research tools for various applications .

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